N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(17-6-3-13-25-17)21-11-12-23-16-5-2-1-4-15(16)18(22-23)14-7-9-20-10-8-14/h3,6-10,13H,1-2,4-5,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGHUIPTHUINHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with thiazole and indazole scaffolds have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors, which could potentially lead to a variety of biochemical changes.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities.
Pharmacokinetics
Compounds with similar structures have been found to have broad-spectrum biological activities, suggesting that they may have good bioavailability.
Result of Action
Compounds with similar structures have been found to have a variety of biological activities, suggesting that they may have diverse molecular and cellular effects.
Biological Activity
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety linked to a pyridinyl-indazole structure. Its molecular formula is , with a molecular weight of approximately 341.4 g/mol. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of indazole and furan compounds exhibit significant anticancer activities. For example, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of related indazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 1.61 µg/mL for one derivative), indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (Bcl-2) | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
Antibacterial Activity
Furan derivatives have also been recognized for their antibacterial properties. Research has shown that certain furan-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study:
A study reported that a related furan derivative inhibited Escherichia coli growth with a minimum inhibitory concentration (MIC) of 64 µg/mL . This suggests that the furan moiety contributes significantly to the antibacterial activity of such compounds.
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative 1 | E. coli | 64 |
| Derivative 2 | Staphylococcus aureus | 32 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation: It may interact with cellular receptors to modulate signaling pathways associated with growth and survival.
- Cell Cycle Disruption: Evidence suggests that related compounds can induce apoptosis in cancer cells by disrupting the cell cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
